Cas no 2172383-70-7 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid structure
2172383-70-7 structure
Product name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid
CAS No:2172383-70-7
MF:C25H26F2N2O5
Molecular Weight:472.481153964996
CID:6410176
PubChem ID:165483994

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid
    • 2171213-52-6
    • EN300-1480339
    • 2171205-08-4
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
    • (1s,4s)-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
    • (1r,4r)-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
    • EN300-1544189
    • EN300-1571037
    • 2172383-70-7
    • インチ: 1S/C25H26F2N2O5/c26-25(27,23(32)29-16-11-9-15(10-12-16)22(30)31)14-28-24(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,33)(H,29,32)(H,30,31)
    • InChIKey: IKNLNDYYXWDMBU-UHFFFAOYSA-N
    • SMILES: FC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(C(NC1CCC(C(=O)O)CC1)=O)F

計算された属性

  • 精确分子量: 472.18097826g/mol
  • 同位素质量: 472.18097826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 734
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.8

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1480339-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1480339-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1480339-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1480339-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1480339-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480339-5.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
5.0g
$9769.0 2023-07-10
Enamine
EN300-1480339-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1480339-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1480339-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
0.1g
$2963.0 2023-07-10
Enamine
EN300-1480339-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]cyclohexane-1-carboxylic acid
2172383-70-7
0.05g
$2829.0 2023-07-10

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acidに関する追加情報

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2172383-70-7, known as 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a difluorinated cyclohexane ring, and an amide linkage. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and protection strategies. The Fmoc moiety is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a critical role in controlling the reactivity of the amide bond during synthetic processes. This feature makes the compound particularly valuable in the development of bioactive molecules and drug delivery systems.

The presence of a difluorinated cyclohexane ring introduces unique electronic and steric properties to the molecule. Fluorine substitution is known to enhance molecular stability, improve bioavailability, and modulate pharmacokinetic profiles in pharmaceutical compounds. Recent research has demonstrated that fluorinated cyclohexane derivatives exhibit enhanced solubility in organic solvents, making them ideal candidates for use in organic catalysis and asymmetric synthesis.

The amide linkage in this compound further enhances its versatility by enabling it to participate in various condensation reactions, such as amide bond formation with carboxylic acids or activation as an acylating agent. This functional group is pivotal in the construction of peptide bonds, which are fundamental to protein synthesis and drug design.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Key steps include the installation of the Fmoc group, fluorination of the cyclohexane ring, and coupling reactions to form the amide bond. These steps are often optimized using modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the final product.

Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly adopting environmentally friendly methods, such as catalytic hydrogenation or enzymatic catalysis, to minimize waste and reduce energy consumption during production. These sustainable practices not only enhance the eco-friendliness of the synthesis process but also align with global efforts to promote environmentally responsible chemical manufacturing.

In terms of applications, this compound has shown promise in several areas. Its role as a building block in peptide synthesis has been extensively explored, with studies demonstrating its ability to facilitate the construction of complex peptide sequences with high fidelity. Additionally, its fluorinated cyclohexane moiety has been leveraged in the development of novel materials with improved thermal stability and mechanical properties.

Another emerging application lies in its potential use as a precursor for bioconjugates and drug delivery systems. The combination of its functional groups allows for tailored modifications that can enhance drug targeting efficiency and reduce systemic toxicity. For instance, recent research has focused on using this compound as a scaffold for antibody-drug conjugates (ADCs), where its structural versatility enables precise attachment of therapeutic payloads to antibody molecules.

From a pharmacological standpoint, this compound exhibits intriguing properties that warrant further investigation. Its fluorinated structure contributes to increased lipophilicity, which can enhance membrane permeability and improve drug absorption profiles. Furthermore, its amide linkage provides opportunities for site-specific modifications that can modulate pharmacokinetics and pharmacodynamics.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidocyclohexane-1-carboxylic acid represents a cutting-edge molecule with diverse applications across chemistry and pharmacy. Its unique combination of functional groups positions it as a valuable tool for advancing synthetic methodologies and developing innovative therapeutic agents. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.

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